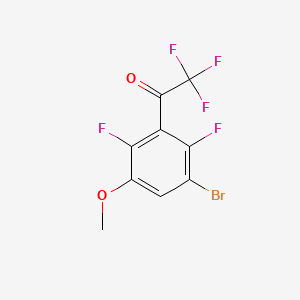
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid.
Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura cross-coupling, is employed to attach the trifluoroethanone moiety to the phenyl ring. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate).
Reduction: Reducing agents (sodium borohydride), solvents (methanol, ethanol).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions yield alcohol derivatives.
- Oxidation reactions yield hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to targets.
Comparación Con Compuestos Similares
- 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2-fluoroethanone
- 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2-difluoroethanone
- (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid
Comparison: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of three fluorine atoms in the ethanone moiety, which can significantly impact its chemical reactivity and physical properties compared to similar compounds with fewer fluorine atoms. This compound’s unique structure makes it valuable for specific applications where high electronegativity and reactivity are desired.
Propiedades
Fórmula molecular |
C9H4BrF5O2 |
|---|---|
Peso molecular |
319.02 g/mol |
Nombre IUPAC |
1-(3-bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrF5O2/c1-17-4-2-3(10)6(11)5(7(4)12)8(16)9(13,14)15/h2H,1H3 |
Clave InChI |
ZWIZDBISFMOQNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


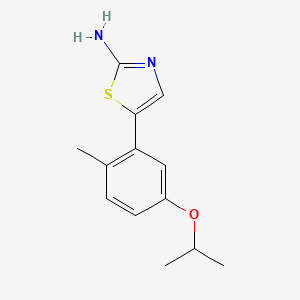

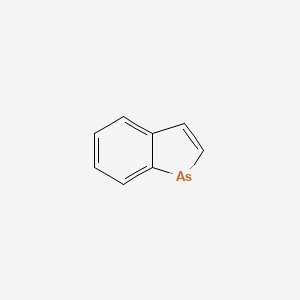
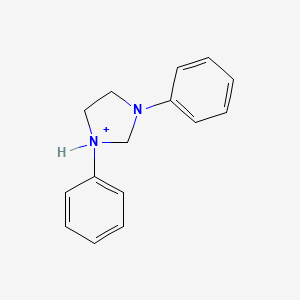
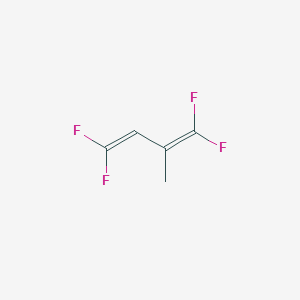
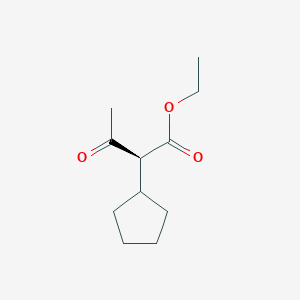

![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
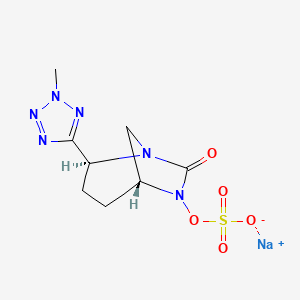


![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)

